(propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
Description
The compound "(propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate" is a pyrazole derivative featuring a 4-fluorophenyl group at position 3, a phenyl group at position 1, and a carboxylate ester at position 2. The propan-2-ylidene amino substituent introduces a planar, conjugated system that may enhance electronic delocalization and influence intermolecular interactions. Structural characterization of similar compounds (e.g., via single-crystal X-ray diffraction) confirms the importance of fluorinated aryl groups in stabilizing molecular conformations through weak interactions like C–H···F bonds .
Properties
IUPAC Name |
(propan-2-ylideneamino) 3-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13(2)22-25-19(24)17-12-23(16-6-4-3-5-7-16)21-18(17)14-8-10-15(20)11-9-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEXVKAYXSUHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and phenyl substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as reagent concentrations, reaction time, and temperature, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties, making them suitable for advanced applications in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to changes in cellular functions. For example, the compound may inhibit the activity of certain enzymes, thereby blocking a critical step in a metabolic pathway. Alternatively, it may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity Correlations: Fluorinated pyrazoles generally exhibit enhanced metabolic stability compared to non-fluorinated analogues. For example, the 4-fluorophenyl group in the target compound may resist oxidative degradation in vivo .
Synthetic Challenges : Introducing multiple fluorinated aryl groups increases reaction times and requires stringent anhydrous conditions to avoid hydrolysis of the carboxylate ester .
Biological Activity
The compound (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is C_{17}H_{18}FN_3O_2. The structure features a pyrazole ring substituted with a propan-2-ylidene amino group and a 4-fluorophenyl group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds typically ranges from 0.22 to 0.25 µg/mL, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
Antitumor Activity
Pyrazole derivatives have also been studied for their antitumor properties. Some related compounds have demonstrated the ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammation and cancer progression. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is notable, with some studies reporting significant reductions in inflammatory markers. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making these compounds candidates for further research in inflammatory diseases .
The biological activity of (propan-2-ylidene)amino 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be attributed to its interaction with various biological targets:
- Cytokine Inhibition : Compounds in this class can inhibit the secretion of pro-inflammatory cytokines, thereby modulating immune responses.
- Enzyme Inhibition : Some pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways, contributing to their therapeutic effects.
Study on Antimicrobial Efficacy
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Mycobacterium tuberculosis and common bacterial strains. The results indicated that certain derivatives exhibited significant bactericidal effects comparable to standard antibiotics like rifampin .
Study on Anti-inflammatory Properties
Research highlighted the anti-inflammatory effects of pyrazole derivatives in models of induced inflammation. These compounds were shown to significantly reduce swelling and pain in animal models, supporting their potential use in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
